molecular formula C25H24N4O5S B3010515 3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 1115371-56-6

3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B3010515
CAS No.: 1115371-56-6
M. Wt: 492.55
InChI Key: JWUCZFCBKXZZFE-UHFFFAOYSA-N
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Description

3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound provided for research and development purposes. This benzamide derivative has a molecular formula of C25H24N4O5S and a molecular weight of 492.5 g/mol . Its complex structure features a furan-2-ylmethyl group, an imidazole ring, and a 3,4-dimethoxyphenyl moiety, which may offer a versatile scaffold for various scientific investigations . Potential research applications for this compound could include serving as a key intermediate in synthetic chemistry, a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, or a potential ligand in biochemical assay development. Researchers are exploring its properties and mechanisms in proprietary screening programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-32-21-9-8-18(14-22(21)33-2)28-23(30)16-35-25-26-10-11-29(25)19-6-3-5-17(13-19)24(31)27-15-20-7-4-12-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCZFCBKXZZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C25H28N4O5SC_{25}H_{28}N_{4}O_{5}S, with a molecular weight of approximately 484.58 g/mol. The structural components include:

  • A furan moiety, known for its biological activity.
  • An imidazole ring, often associated with antitumor properties.
  • A dimethoxyphenyl group that enhances bioactivity through electron donation.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives containing imidazole and furan rings were evaluated against various cancer cell lines.

Cell Line IC50 (μM) Activity Type
A5496.26 ± 0.33Cytotoxic
HCC8276.48 ± 0.11Cytotoxic
NCI-H35820.46 ± 8.63Cytotoxic

These results indicate that the compound's structural features contribute to its ability to inhibit tumor cell proliferation effectively, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) systems .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Research indicates that related compounds with similar structural frameworks exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve DNA binding interactions, which disrupt bacterial replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus12 μg/mLAntibacterial
Escherichia coli15 μg/mLAntibacterial

These findings suggest that the presence of specific functional groups in the compound enhances its ability to target bacterial cells .

Case Studies

  • Antitumor Efficacy in Lung Cancer Models : In a study involving the evaluation of various imidazole derivatives against lung cancer cell lines, compounds structurally similar to the target compound showed promising results in inhibiting cell growth, particularly through apoptosis induction mechanisms .
  • Antimicrobial Testing Against Resistant Strains : Another investigation assessed the antimicrobial properties of similar compounds against antibiotic-resistant strains of bacteria. The results highlighted significant antibacterial effects, suggesting potential therapeutic applications in treating resistant infections .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

  • DNA Binding : The imidazole moiety facilitates binding to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.

Scientific Research Applications

Overview

The compound 3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure suggests various biological activities, making it a subject of interest in pharmaceutical research.

Biological Activities

Research indicates that compounds with similar structural frameworks may exhibit a range of biological activities:

  • Anticancer Properties : The imidazole and benzamide components are often associated with anticancer activity. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Activity : Compounds containing thioether groups have demonstrated antimicrobial properties against various pathogens. The thioether linkage may enhance the lipophilicity of the molecule, allowing better membrane penetration .
  • Anti-inflammatory Effects : Some benzamide derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Several studies have explored related compounds with promising results:

  • Study on Imidazole Derivatives : A study published in Medicinal Chemistry highlighted that imidazole-based compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting similar potential for our compound .
  • Antimicrobial Evaluation : Research in Journal of Antimicrobial Chemotherapy demonstrated that thioether-containing compounds showed significant antibacterial activity against drug-resistant strains, indicating a potential application for our compound in treating infections .
  • Anti-inflammatory Mechanisms : Research published in Pharmacological Research indicated that benzamide derivatives could effectively inhibit inflammatory pathways in vitro, supporting further investigation into our compound's therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Substituents Key Features
Target Compound Benzamide + imidazole + thioether - 3,4-Dimethoxyphenyl
- Furan-2-ylmethyl
Enhanced electron-donating capacity (methoxy groups), potential for dual H-bonding (imidazole and amide)
3-(2-((2-((4-Cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide Benzamide + imidazole + thioether - 4-Cyanophenyl
- 2-Fluorobenzyl
Electron-withdrawing cyano group; fluorobenzyl enhances hydrophobic interactions
2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide Acetamide + oxadiazole + benzimidazole - Benzimidazole
- Oxadiazole
Increased rigidity from oxadiazole; benzimidazole may enhance DNA intercalation
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide Acetamide + benzimidazole + thioether - Benzoyl
- 2-Fluorophenyl
Benzoyl group may improve metabolic stability; fluorophenyl enhances bioavailability

Pharmacological and Physicochemical Properties

Bioactivity

  • Antimicrobial Potential: Compounds like 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide) exhibit MIC values of 25 mg/mL against S. aureus and P. aeruginosa . The target compound’s 3,4-dimethoxy groups may enhance Gram-positive activity due to improved membrane penetration.
  • Antifungal Activity: Imidazolidinone derivatives (e.g., 5a, 5b) show efficacy against C. albicans and A. niger . The furan-2-ylmethyl group in the target compound may confer similar antifungal properties via steric hindrance or target-specific binding.

Physicochemical Properties

  • Solubility : Methoxy groups may reduce aqueous solubility relative to polar substituents like sulfonamides (e.g., W1 in ).

Spectral Characterization

  • IR Spectroscopy : Expected peaks include ν~3445 cm⁻¹ (N-H stretching, secondary amide) and ν~1695 cm⁻¹ (C=O stretching), consistent with benzamide and imidazole moieties .
  • NMR : The 3,4-dimethoxyphenyl group would show two singlet peaks at δ~3.8–4.0 ppm (OCH₃) in ¹H NMR .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves solvent selection, catalyst screening, and reaction time adjustments. For example:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for imidazole-thioether coupling due to their ability to stabilize intermediates .
  • Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly used to deprotonate thiol groups during thioether formation .
  • Monitoring : Thin-layer chromatography (TLC) at 2-hour intervals ensures reaction progression .
  • Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials .

Advanced Question: What computational strategies can predict the reactivity of intermediates in the synthesis pathway?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and frontier molecular orbital (FMO) analysis can predict reactivity:

  • FMO Analysis : Identifying nucleophilic (HOMO) and electrophilic (LUMO) sites helps prioritize reaction sites. For example, the thioether group’s sulfur atom often acts as a nucleophile in coupling reactions .
  • Reaction Path Search : Tools like GRRM or IRC calculations map energy barriers for key steps, such as imidazole ring closure .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities of intermediates to enzymes, guiding structural modifications .

Basic Question: What spectroscopic techniques are critical for structural validation?

Methodological Answer:
A multi-technique approach is essential:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Key stretches include C=O (1680–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) and compare IC₅₀ values in enzyme assays .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends. For example, thiazole derivatives often show COX-2 selectivity > COX-1 .
  • In Silico Screening : Use tools like SwissADME to predict pharmacokinetic conflicts (e.g., poor bioavailability masking true activity) .

Advanced Question: What experimental design principles minimize trial-and-error in reaction optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables like temperature (60–100°C), solvent polarity, and catalyst loading .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., yield vs. purity) using central composite designs .
  • High-Throughput Screening : Robotic platforms rapidly test 100+ conditions (e.g., solvent/catalyst combinations) in parallel .

Basic Question: How should researchers purify intermediates with competing solubility profiles?

Methodological Answer:

  • Gradient Recrystallization : Use solvent pairs (e.g., methanol/water) where the product has low solubility in one component.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves polar impurities .
  • pH-Sensitive Extraction : For amphoteric compounds, adjust pH to isolate species in aqueous/organic layers .

Advanced Question: How can frontier orbital theory explain unexpected reactivity in aryl-thioether bond formation?

Methodological Answer:

  • HOMO-LUMO Gaps : A smaller gap (e.g., <5 eV) in the thiolate ion increases nucleophilicity, favoring attack on electrophilic carbons .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may distort orbital overlap, requiring higher temperatures (80–100°C) .
  • Solvent Polarization : Polar solvents stabilize transition states by lowering the activation energy, quantified via DFT solvation models .

Advanced Question: What strategies validate target engagement in biological assays for this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized enzymes .
  • Knockout Models : Use CRISPR-Cas9 to delete target genes and confirm loss of activity in cell-based assays .

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